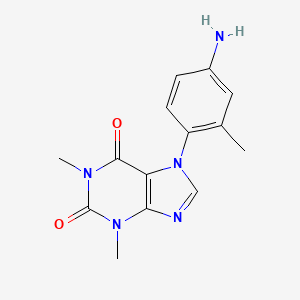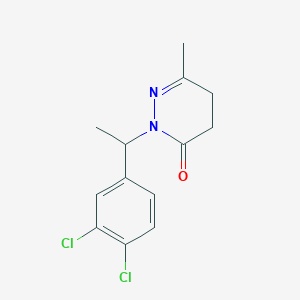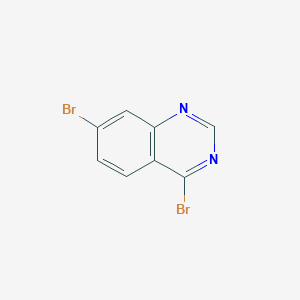![molecular formula C21H27N B11840291 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine CAS No. 88223-26-1](/img/structure/B11840291.png)
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine is a chemical compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). The indeno[2,1-c]pyridine structure is a fused ring system that combines an indene and a pyridine ring, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylindene with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product. Industrial production methods may involve the use of magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . This approach offers advantages such as high surface area, simple preparation, and modification.
Analyse Des Réactions Chimiques
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:
9-Butyl-3-methyl-9H-indeno[2,1-c]pyridine: This compound has a similar structure but with one less butyl group.
4-Nitro-9-phenyl-1H-indeno[2,1-c]pyridine: This compound contains a nitro group and a phenyl group, which impart different chemical properties.
9-Hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine: This compound has hydroxy and oxo groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
88223-26-1 |
|---|---|
Formule moléculaire |
C21H27N |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
9,9-dibutyl-3-methylindeno[2,1-c]pyridine |
InChI |
InChI=1S/C21H27N/c1-4-6-12-21(13-7-5-2)19-11-9-8-10-17(19)18-14-16(3)22-15-20(18)21/h8-11,14-15H,4-7,12-13H2,1-3H3 |
Clé InChI |
LREGXFBMIIWHTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2=CC=CC=C2C3=C1C=NC(=C3)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL](/img/structure/B11840228.png)


![4-(5H-Dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B11840240.png)
![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)

![Aziridine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840250.png)


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-3-yl]pyridine](/img/structure/B11840261.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)

